methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate (MTP) is an organic compound belonging to the class of pyrazoles. It is a synthetic intermediate used in the production of a variety of pharmaceuticals. It has been used extensively in the research and development of drugs for the treatment of various diseases.
Scientific Research Applications
Reactivity of 1,2,4-Triazole Derivatives
Compounds containing the 1,2,4-triazole ring, similar to methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate, exhibit significant reactivity that can lead to various chemical transformations. Recent literature emphasizes the potential of these compounds in synthesizing biologically active molecules. They have been compared to amino acids like cysteine due to their structural similarities and functional groups, highlighting their antioxidant and antiradical activities. Such properties contribute positively to biochemical processes, especially in scenarios of high radiation exposure, suggesting their therapeutic potential in mitigating radiation-induced damage (Kaplaushenko, 2019).
Physico-Chemical Properties and Applications
The exploration of 1,2,4-triazole derivatives, including structures similar to this compound, reveals their extensive utility across various fields. Their application spans beyond pharmaceuticals, reaching into engineering, metallurgy, and agriculture. These derivatives serve as corrosion inhibitors, antioxidants, and pest control agents, demonstrating their versatility and significance in practical applications. The low toxicity of these compounds further enhances their appeal for widespread use in different industries (Parchenko, 2019).
Biological and Pharmacological Activities
Amino-1,2,4-triazoles, which share structural features with this compound, are critical raw materials in the fine organic synthesis industry. They have established uses in producing pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These derivatives' versatility is further demonstrated in their application in creating analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties. Such a wide range of applications underscores the compound's potential in agricultural, medical, and various applied sciences (Nazarov et al., 2021).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis methods, its physical and chemical properties, and its potential applications. For example, it could be interesting to explore its potential use as a precursor for preparing the nucleoside analogue, Ribavirin .
Mechanism of Action
Target of Action
The compound, Methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate, is a derivative of 1,2,4-triazoles . The 1,2,4-triazole ring is found in various marketed drugs such as Ravuconazole, Estazolam, Alprazolam, Anastrozole, Trapidil, Letrozole, Ribavirin, and Loreclezole . These drugs target a wide range of biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Mode of Action
Triazole derivatives usually show an antifungal molecular mechanism of action based on inhibition of the cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51) .
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
Result of Action
Given the wide range of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
methyl 1-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]pyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2S/c1-16-7(15)6-2-3-13(12-6)5-17-8-11-10-4-14(8)9/h2-4H,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHXAGDUDQAEPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=CN2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134064 | |
Record name | Methyl 1-[[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201134064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
925580-03-6 | |
Record name | Methyl 1-[[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl]-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925580-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201134064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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